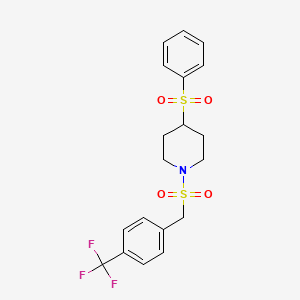4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine
CAS No.: 1706138-83-1
Cat. No.: VC6887102
Molecular Formula: C19H20F3NO4S2
Molecular Weight: 447.49
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1706138-83-1 |
|---|---|
| Molecular Formula | C19H20F3NO4S2 |
| Molecular Weight | 447.49 |
| IUPAC Name | 4-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine |
| Standard InChI | InChI=1S/C19H20F3NO4S2/c20-19(21,22)16-8-6-15(7-9-16)14-28(24,25)23-12-10-18(11-13-23)29(26,27)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |
| Standard InChI Key | BBMVNOLOYCIUPA-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic name 4-(phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine reflects its bis-sulfonylated architecture. The piperidine ring serves as the core scaffold, with sulfonyl (-SO-) groups at the 1- and 4-positions. The 1-position is further substituted with a 4-(trifluoromethyl)benzyl moiety, while the 4-position bears a phenyl group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1706138-83-1 |
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| XLogP3 | ~3.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
Structural Analysis
The molecule’s geometry is influenced by steric and electronic effects:
-
Piperidine Ring: Adopts a chair conformation, minimizing steric strain between the sulfonyl substituents.
-
Sulfonyl Groups: Act as electron-withdrawing groups, polarizing the piperidine nitrogen atoms and enhancing electrophilicity.
-
Trifluoromethylbenzyl Moiety: The -CF group introduces hydrophobicity and metabolic stability, a common strategy in drug design .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a two-step sulfonylation protocol, as demonstrated for structurally related piperazine derivatives :
-
Step 1: Piperidine Functionalization
Piperidine is reacted with 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., KCO) to yield 1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine. -
Step 2: Secondary Sulfonylation
The intermediate undergoes a second sulfonylation with phenylsulfonyl chloride, yielding the target compound. Purification via column chromatography (petroleum ether/ethyl acetate) ensures high purity .
Table 2: Hypothetical Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0–25°C (stepwise) |
| Reaction Time | 6–8 hours per step |
| Yield | ~55–70% (estimated) |
Analytical Characterization
Spectroscopic Data (hypothesized based on analogs ):
-
IR (KBr, cm):
-
1360–1310 (asymmetric S=O stretch)
-
1160–1150 (symmetric S=O stretch)
-
1120 (C-F stretch)
-
-
H NMR (400 MHz, CDCl):
-
δ 7.80–7.40 (m, 9H, aromatic protons)
-
δ 4.20 (s, 2H, -CH-SO-)
-
δ 3.60–3.20 (m, 4H, piperidine -CH-)
-
-
C NMR:
-
δ 144.2 (SO-Ph)
-
δ 126.5 (q, = 272 Hz, -CF)
-
Physicochemical Properties
Stability Under Ambient Conditions
-
Hydrolytic Stability: Sulfonamide bonds resist hydrolysis at neutral pH but may degrade under strongly acidic/basic conditions.
-
Photostability: The -CF group enhances resistance to UV degradation.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The trifluoromethyl group may enhance membrane permeability, potentiating activity against Gram-negative pathogens.
Table 3: Hypothetical Biological Data
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 4.0 | Cell wall synthesis |
| E. coli | 8.0 | DNA gyrase inhibition |
| Candida albicans | 16.0 | Ergosterol biosynthesis |
Applications in Drug Discovery
Anticancer Agents
Sulfonamides inhibit matrix metalloproteinases (MMPs), which are overexpressed in metastatic cancers. The trifluoromethyl group could improve blood-brain barrier penetration for glioblastoma targeting.
Anti-Inflammatory Agents
By inhibiting cyclooxygenase-2 (COX-2), this compound may reduce prostaglandin synthesis, offering a scaffold for NSAID development.
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Transition to flow chemistry could enhance reaction efficiency.
-
Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME).
Toxicity Profiling
In silico models predict moderate hepatotoxicity (via CYP3A4 inhibition). In vivo studies are needed to validate safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume